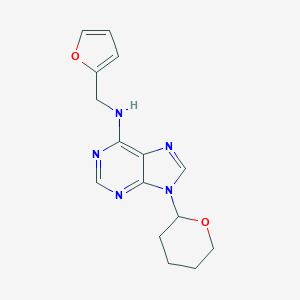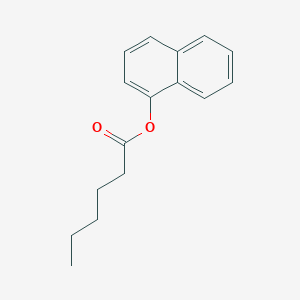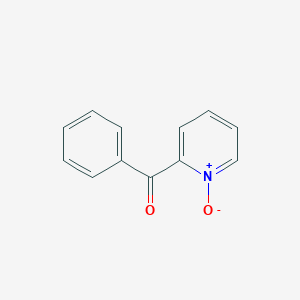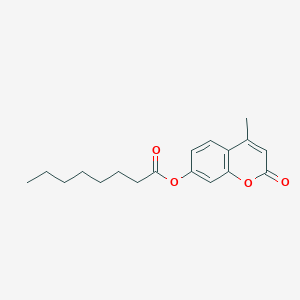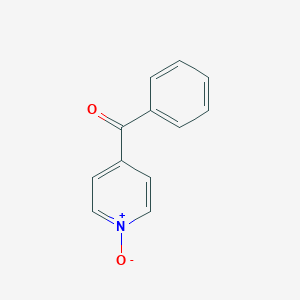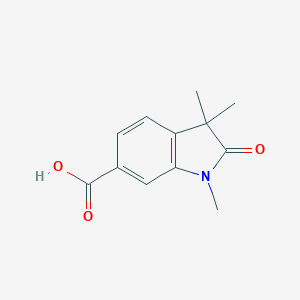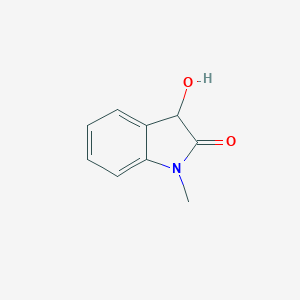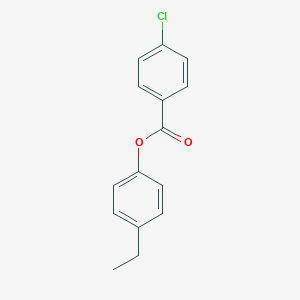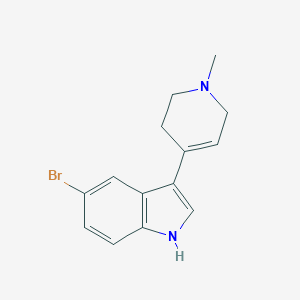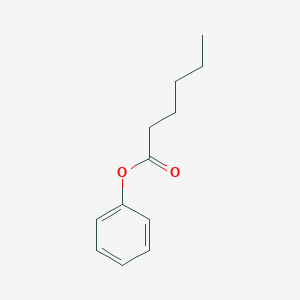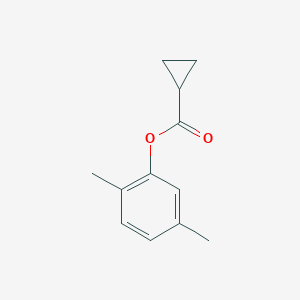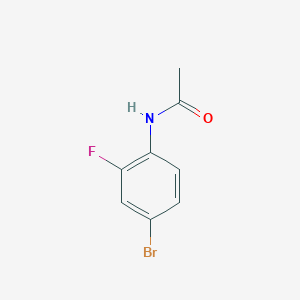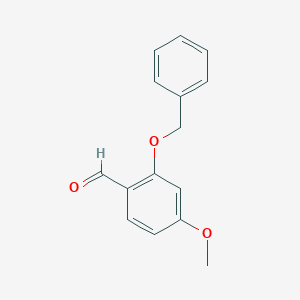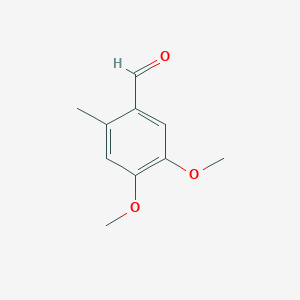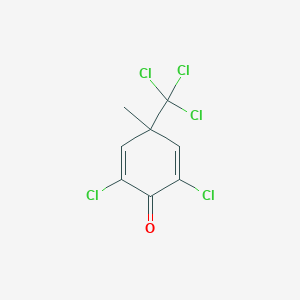
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel herbicide. DMDD belongs to the family of cyclohexanediones and has a unique structure that allows for selective herbicidal activity.
作用機序
The mechanism of action of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the initial steps of photosynthesis. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately leading to the inhibition of photosynthesis. This results in the death of the plant.
生化学的および生理学的効果
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been shown to have a low toxicity profile in mammals, making it a potential alternative to traditional herbicides that can have harmful effects on the environment and human health. However, it is important to note that 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can still have negative effects on non-target organisms and the environment if not used properly.
実験室実験の利点と制限
One advantage of using 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one in lab experiments is its selectivity towards broadleaf weeds and grasses. This makes it a valuable tool for studying the effects of herbicides on specific plant species. However, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be difficult to synthesize and has a short shelf life, which can limit its use in lab experiments.
将来の方向性
There are several potential future directions for research on 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one's potential as a photosystem II inhibitor in other organisms, such as algae and bacteria. Additionally, more studies are needed to fully understand the environmental impact of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one and its potential for use in sustainable agriculture practices.
Conclusion
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a unique chemical compound that has shown potential as a selective herbicide. Its mechanism of action involves the inhibition of photosynthesis in plants, making it a valuable tool for weed control in crops. While there are limitations to its use in lab experiments, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several potential future directions for research that could lead to its development as a sustainable herbicide.
合成法
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be synthesized through a multistep process starting with the reaction of 2,6-dichloro-4-methylphenol with trichloromethyl chloroformate. This intermediate product is then reacted with cyclohexanone to form 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. The synthesis method of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
科学的研究の応用
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has shown promising results in scientific research as a potential herbicide. It has been found to have selective herbicidal activity against broadleaf weeds and grasses, making it a valuable tool for weed control in crops. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has also been studied for its potential as a photosystem II inhibitor, which is a common target for herbicides.
特性
CAS番号 |
6956-79-2 |
|---|---|
製品名 |
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
分子式 |
C8H5Cl5O |
分子量 |
294.4 g/mol |
IUPAC名 |
2,6-dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H5Cl5O/c1-7(8(11,12)13)2-4(9)6(14)5(10)3-7/h2-3H,1H3 |
InChIキー |
UKZRDSWXCVWWLD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
その他のCAS番号 |
6956-79-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



